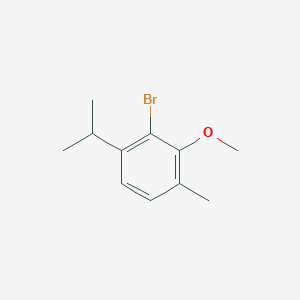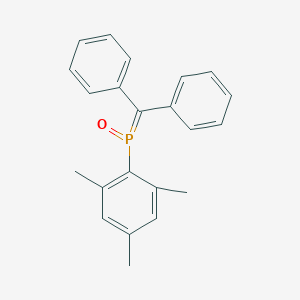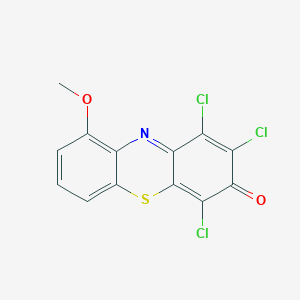![molecular formula C11H18O3 B14378664 6,6-Dimethoxy-3,3-dimethylbicyclo[3.2.0]heptan-2-one CAS No. 88525-25-1](/img/structure/B14378664.png)
6,6-Dimethoxy-3,3-dimethylbicyclo[3.2.0]heptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Dimethoxy-3,3-dimethylbicyclo[320]heptan-2-one is a chemical compound with a unique bicyclic structure It is characterized by its two methoxy groups and two methyl groups attached to a heptane ring
Preparation Methods
The synthesis of 6,6-Dimethoxy-3,3-dimethylbicyclo[3.2.0]heptan-2-one involves several steps. One common method includes the reaction of a suitable precursor with methanol in the presence of an acid catalyst. The reaction conditions typically involve refluxing the mixture for several hours to ensure complete conversion. Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
6,6-Dimethoxy-3,3-dimethylbicyclo[3.2.0]heptan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions. .
Scientific Research Applications
6,6-Dimethoxy-3,3-dimethylbicyclo[3.2.0]heptan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6,6-Dimethoxy-3,3-dimethylbicyclo[3.2.0]heptan-2-one involves its interaction with specific molecular targets. The methoxy and methyl groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
6,6-Dimethoxy-3,3-dimethylbicyclo[3.2.0]heptan-2-one can be compared with other similar compounds such as:
6,6-Dimethylbicyclo[3.1.1]heptan-2-one: This compound has a similar bicyclic structure but lacks the methoxy groups, resulting in different chemical properties and reactivity.
6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-one: This compound has a methylene group instead of methoxy groups, leading to variations in its chemical behavior.
Norinone: Another bicyclic compound with different substituents, used in various chemical applications
Properties
CAS No. |
88525-25-1 |
|---|---|
Molecular Formula |
C11H18O3 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
6,6-dimethoxy-3,3-dimethylbicyclo[3.2.0]heptan-2-one |
InChI |
InChI=1S/C11H18O3/c1-10(2)6-8-7(9(10)12)5-11(8,13-3)14-4/h7-8H,5-6H2,1-4H3 |
InChI Key |
XVBXGQZNYHMATC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2C(C1=O)CC2(OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


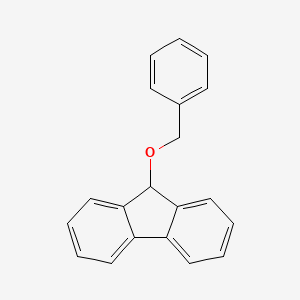
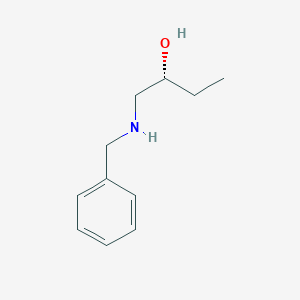
![2-Phenyl-5-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B14378594.png)
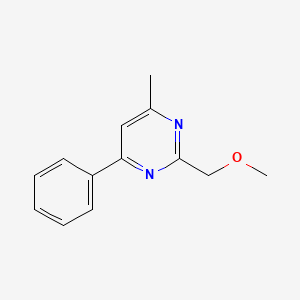

![Methyl 6-[(pyridin-3-yl)amino]hexanoate](/img/structure/B14378616.png)
![3-({1-[(2-Ethylhexyl)oxy]butoxy}methyl)heptane](/img/structure/B14378617.png)
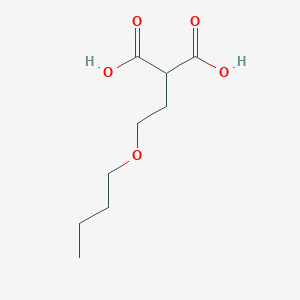
![Methyl 2-{[(2-nitrophenyl)methyl]amino}benzoate](/img/structure/B14378622.png)

